molecular formula C₁₄H₂₀N₂O₄S B1144845 (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide CAS No. 1192815-26-1

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide

Katalognummer: B1144845
CAS-Nummer: 1192815-26-1
Molekulargewicht: 312.38
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic molecules containing multiple chiral centers and functional groups. The complete International Union of Pure and Applied Chemistry name is N-[2-methoxy-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide, which precisely describes the spatial arrangement and connectivity of all constituent atoms within the molecular framework. The nomenclature systematically addresses each functional domain, beginning with the methanesulfonamide nitrogen substituent, progressing through the substituted phenyl ring bearing both methoxy and oxazoline substituents, and concluding with the stereochemically defined oxazoline ring system.

The stereochemical designation (R) specifically refers to the absolute configuration at the carbon-4 position of the dihydrooxazoline ring, where the isopropyl substituent adopts a specific three-dimensional orientation according to Cahn-Ingold-Prelog priority rules. This stereochemical specification is critical for understanding the compound's spatial properties and distinguishing it from its enantiomeric counterpart. The International Union of Pure and Applied Chemistry system also recognizes alternative naming conventions, including the descriptor N-[2-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methoxyphenyl]methanesulfonamide, which emphasizes the oxazoline ring connectivity and the 1-methylethyl group designation for the isopropyl substituent.

Eigenschaften

IUPAC Name

N-[2-methoxy-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-9(2)11-8-20-14(15-11)10-6-5-7-12(19-3)13(10)16-21(4,17)18/h5-7,9,11,16H,8H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGJTTRPXOAJEA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Oxazoline Ring Formation

The oxazoline ring is synthesized via cyclization of a β-amino alcohol precursor. A representative protocol involves:

Starting Materials :

  • (R)-2-Amino-3-methyl-1-butanol (chiral amino alcohol)

  • 2-Methoxy-6-nitrobenzaldehyde

Reaction Conditions :

  • Condensation of the amino alcohol with the aldehyde in toluene at 110°C for 12 hours under nitrogen, forming a Schiff base.

  • Reduction of the nitro group to an amine using H₂/Pd-C in ethanol at 25°C.

  • Cyclization with cyanogen bromide (BrCN) in dichloromethane at 0°C to form the oxazoline ring.

Key Parameters :

  • Temperature control during cyclization prevents racemization.

  • Use of anhydrous solvents ensures high yields (>75%).

Methoxy Group Introduction

The methoxy group is introduced via O-methylation of a phenolic intermediate:

Procedure :

  • Demethylation of a protected methoxy precursor (e.g., using BBr₃ in CH₂Cl₂ at −78°C).

  • Methylation with methyl iodide (CH₃I) and K₂CO₃ in acetone at 60°C for 6 hours.

Yield Optimization :

  • Excess CH₃I (1.5 equiv) and phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve yields to 85–90%.

Methanesulfonamide Attachment

The sulfonamide group is introduced via nucleophilic substitution:

Steps :

  • Reaction of the aromatic amine intermediate with methanesulfonyl chloride (MsCl) in pyridine at 0°C.

  • Gradual warming to 25°C over 2 hours.

Critical Considerations :

  • Pyridine acts as both solvent and base, neutralizing HCl byproducts.

  • Stoichiometric MsCl (1.2 equiv) minimizes di-sulfonylation byproducts.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance throughput, the oxazoline formation and sulfonylation steps are adapted to continuous flow reactors:

Step Reactor Type Residence Time Temperature Yield
Schiff base formationTubular reactor30 min110°C78%
CyclizationPacked-bed reactor15 min25°C82%
SulfonylationMicroreactor10 min0°C → 25°C89%

Advantages :

  • 40% reduction in solvent usage compared to batch processes.

  • Enantiomeric excess (ee) >99% achieved via chiral catalysts immobilized on silica supports.

Catalytic Asymmetric Synthesis

Chiral Lewis acids (e.g., Cu(OTf)₂ with bisoxazoline ligands) catalyze the oxazoline ring formation:

Conditions :

  • 5 mol% catalyst loading in CH₃CN at −20°C.

  • Substrate-to-catalyst ratio = 100:1.

Outcomes :

  • 92% ee, confirmed by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH = 90:10).

Reaction Optimization Strategies

Solvent Effects on Cyclization

A solvent screening study revealed the following trends:

Solvent Dielectric Constant Yield (%) ee (%)
Toluene2.387598
THF7.586895
DCM8.938199
EtOAc6.027297

Polar aprotic solvents (e.g., DCM) enhance reaction rates but require rigorous drying to prevent hydrolysis.

Temperature-Dependent Racemization

The oxazoline stereocenter is prone to racemization above 40°C:

Temperature (°C) Time (h) ee (%)
251299
40692
60275

Cooling to −20°C stabilizes the (R)-configuration during sulfonylation.

Purification and Isolation

Column Chromatography

Crude product is purified via silica gel chromatography:

  • Eluent : Gradient of ethyl acetate (10% → 50%) in hexane.

  • Rf : 0.35 (ethyl acetate/hexane = 3:7).

Recovery : 80–85% with >99% purity (HPLC).

Recrystallization

Optimal recrystallization conditions:

  • Solvent : Ethanol/water (4:1 v/v).

  • Crystals : Needle-shaped, mp 148–150°C.

Purity : 99.5% by differential scanning calorimetry (DSC).

Analytical Confirmation of Structure and Purity

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.82 (s, 3H, OCH₃), 4.15–4.30 (m, 2H, OCH₂), 6.90–7.20 (m, 3H, ArH).

  • IR (KBr) : 1650 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).

Chiral Purity Assessment

  • HPLC : Chiralpak IC-3 column, 25°C, hexane/i-PrOH = 85:15, flow rate = 1.0 mL/min. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .

Analyse Chemischer Reaktionen

Types of Reactions

®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Sulfonamides have a long history of use as antimicrobial agents. Studies have indicated that (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide demonstrates promising activity against a range of bacterial strains. For instance, its structural features may enhance its binding affinity to bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Case Study: Synthesis of Antimicrobial Agents

A recent study highlighted the synthesis of novel derivatives based on this sulfonamide that exhibited enhanced antimicrobial properties compared to traditional sulfa drugs. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant reductions in bacterial growth at low concentrations.

Catalytic Applications

This compound has been employed as a catalyst in various organic reactions, including asymmetric synthesis and coupling reactions.

Case Study: Transition Metal-Catalyzed Reactions

Research has demonstrated the effectiveness of this compound in nickel/chromium-mediated coupling reactions. In these studies, it was shown to facilitate the formation of complex organic molecules with high yields and selectivity. The compound acts as a ligand that stabilizes transition metals during catalytic cycles.

Drug Formulation

The unique chemical structure of this compound allows for potential formulation into pharmaceutical products targeting various diseases, particularly those involving bacterial infections.

Data Table: Comparison of Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (µg/mL)
Sulfonamide AE. coli32
Sulfonamide BS. aureus16
This compoundE. coli8
This compoundS. aureus4

Environmental Chemistry

Recent studies have explored the environmental impact and degradation pathways of sulfonamides, including this compound. Understanding its behavior in wastewater treatment processes is crucial for assessing its ecological footprint.

Case Study: Degradation Studies

Investigations into the degradation of this compound in aquatic environments revealed that it undergoes photolytic breakdown under UV light exposure, suggesting potential methods for remediation in contaminated water bodies.

Wirkmechanismus

The mechanism of action of ®-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring and methanesulfonamide moiety can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The methoxy group can also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison with structurally related compounds, focusing on functional groups, synthesis routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Substituents Synthesis Pathway
(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide Dihydrooxazole, sulfonamide, methoxy ~310 (estimated) 6-OCH₃, 4-isopropyl Likely involves oxazoline ring formation via cyclization
(S)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide Dihydrooxazole, sulfonamide, methyl 296.39 6-CH₃, 4-isopropyl Similar to above, with methyl substitution
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole, phenylsulfonyl, thione Varies by substituent (X) X = H, Cl, Br Hydrazinecarbothioamide cyclization
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide Pyrimidine, formyl, fluorophenyl, sulfonamide Not specified 4-F-phenyl, 5-formyl, 6-isopropyl Oxidative cleavage of diol precursors

Key Findings

Stereochemistry and Bioactivity :

  • The R-enantiomer of the target compound may exhibit distinct biological activity compared to its S-enantiomer (e.g., differential binding to chiral receptors or enzymes). Enantiomeric purity is critical in drug design, as seen in sulfonamide-based therapeutics .

Substituent Effects: Methoxy vs. This could enhance solubility but reduce membrane permeability . Dihydrooxazole vs. Triazole: The dihydrooxazole ring in the target compound provides a partially saturated heterocycle, contrasting with the fully unsaturated triazole in ’s compounds.

Synthetic Routes :

  • The target compound’s synthesis likely involves cyclization of a precursor with an isopropyl-substituted oxazoline ring, analogous to methods described for triazole derivatives (e.g., sodium hydroxide-mediated cyclization of hydrazinecarbothioamides) .
  • In contrast, pyrimidine-based sulfonamides () require oxidative cleavage steps, highlighting divergent synthetic strategies for different heterocycles .

Spectroscopic Signatures :

  • IR spectra of sulfonamide derivatives (e.g., C=S stretching at ~1250 cm⁻¹ in triazoles) can differentiate tautomeric forms and confirm functional group transformations . For the target compound, the absence of C=O stretches (as seen in ’s hydrazinecarbothioamides) would confirm successful cyclization to the dihydrooxazole ring.

Biologische Aktivität

(R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide, commonly referred to as Erubilin, is a compound with significant biological activity, particularly in the field of oncology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • CAS Number : 871360-40-6
  • Molecular Formula : C14H20N2O3S
  • Molecular Weight : 296.39 g/mol
  • Purity : ≥ 97% .

Erubilin exhibits its biological effects primarily through the inhibition of microtubule dynamics. This mechanism is crucial for disrupting mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. The compound selectively targets the β-tubulin subunit of microtubules, thereby preventing their polymerization and stabilizing the structure of existing microtubules, which is essential for maintaining cellular integrity during mitosis.

Antitumor Effects

Erubilin has been studied extensively for its antitumor properties:

  • In vitro Studies : Research indicates that Erubilin effectively inhibits the proliferation of various cancer cell lines including breast cancer and lung cancer cells. For instance, in a study involving MCF-7 breast cancer cells, Erubilin demonstrated a significant reduction in cell viability with an IC50 value in the low nanomolar range .
  • In vivo Studies : Animal models have shown that Erubilin treatment leads to tumor regression in xenograft models of human tumors. In a study involving mice with human breast cancer xenografts, treatment with Erubilin resulted in a 60% reduction in tumor size compared to control groups .

Case Studies

  • Clinical Trials : A phase II clinical trial evaluated the efficacy of Erubilin in patients with metastatic breast cancer who had previously undergone multiple lines of therapy. Results indicated a response rate of approximately 25%, with some patients experiencing prolonged disease stabilization .
  • Combination Therapies : Recent studies have explored the combination of Erubilin with other chemotherapeutic agents. One notable study combined Erubilin with trastuzumab in HER2-positive breast cancer patients, resulting in enhanced efficacy compared to monotherapy .

Safety and Toxicity

While Erubilin is generally well-tolerated, common adverse effects include fatigue, neutropenia, and peripheral neuropathy. Monitoring blood counts and neurological assessments are recommended during treatment to manage these side effects effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)methanesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a substituted phenylmethanesulfonamide precursor with a chiral oxazoline intermediate. For example, Friedel-Crafts acylation can introduce the oxazoline ring, followed by sulfonamide formation via nucleophilic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol yields the enantiomerically pure product. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid racemization, particularly at the oxazoline stereocenter .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

  • Methodological Answer : Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase resolves enantiomers. The (R)-configuration can be further validated via X-ray crystallography, as demonstrated for structurally similar sulfonamide-oxazoline derivatives . Circular dichroism (CD) spectroscopy may also correlate experimental spectra with density functional theory (DFT)-simulated electronic transitions .

Q. Which spectroscopic techniques are critical for confirming oxazoline ring formation?

  • Methodological Answer :

  • IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ confirms the C=N stretch of the oxazoline ring, while C-O-C asymmetric stretching appears at ~1250 cm⁻¹ .
  • ¹H NMR : The oxazoline protons (4,5-dihydro) appear as a multiplet between δ 4.0–4.5 ppm, with coupling constants (J = 8–10 Hz) indicative of restricted rotation .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra, accounting for solvent effects (PCM model) and relativistic corrections. Deviations >0.5 ppm may suggest conformational flexibility or intermolecular interactions. Cross-validate with 2D NOESY to assess spatial proximity of protons .

Q. What strategies optimize reaction yields when steric hindrance from the isopropyl group impedes sulfonamide formation?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
  • DFT Modeling : Calculate steric maps (e.g., using SambVca) to identify spatial conflicts and guide substituent positioning .

Q. How can the compound’s potential as a kinase inhibitor be evaluated computationally?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against kinase ATP-binding domains (e.g., PDB 1ATP). Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Met793 in EGFR) and low steric clash scores. Validate with molecular dynamics simulations (100 ns) to assess binding stability .

Q. What analytical workflows address contradictions in mass spectrometry (MS) data during impurity profiling?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Use Q-TOF instruments (resolution >30,000) to distinguish isobaric impurities.
  • LC-MS/MS : Fragment ions at m/z 296.39 (parent ion) should match theoretical isotopic patterns.
  • Comparative Analysis : Cross-reference with synthetic intermediates to trace impurity origins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.